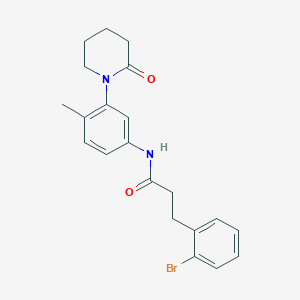

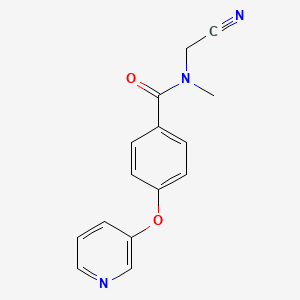

3-(2-bromophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-bromophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as BMS-986165 and is a selective inhibitor of TYK2 and JAK1 kinases. The compound has been studied extensively for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of “3-(2-Bromophenyl)-N-(4-Methyl-3-(2-Oxopiperidin-1-Yl)Phenyl)Propanamide”

The compound “3-(2-bromophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide” is a structurally complex molecule that may have various applications in scientific research. While specific applications for this exact compound are not readily available in the public domain, we can infer potential uses by examining the applications of similar propanamide derivatives and related structures. Below is a comprehensive analysis focusing on six unique applications, each within its own detailed section.

Multicomponent Reactions (MCRs): Propanamide derivatives are often utilized in MCRs due to their versatile reactivity and ability to form complex heterocyclic structures . This compound, with its bromophenyl and oxopiperidinyl groups, could potentially serve as a precursor in MCRs to synthesize new heterocycles with potential biological and pharmaceutical activities.

Chiral Separation Techniques: The chiral nature of propanamide derivatives makes them suitable candidates for enantiomeric separation studies . This compound could be used to explore new chiral stationary phases or to develop supercritical fluid chromatography methods, enhancing the purification of enantiomers in drug discovery.

Peptide Mimetics: Given the amide linkage in propanamide derivatives, they can mimic peptide bonds found in proteins . This compound could be explored for the design of peptide mimetics, which are valuable in studying protein-protein interactions and developing therapeutic agents.

Material Science: The bromophenyl group in the compound suggests potential utility in material science, particularly in the creation of novel polymers or as a modifier for existing materials to enhance properties like thermal stability or electrical conductivity.

Catalysis: The structural complexity and potential for multiple reactive sites on this compound indicate possible use as a catalyst or a ligand for catalytic processes. It could be involved in asymmetric synthesis or used to influence reaction pathways in organic transformations.

Biological Activity Screening: Compounds with indole and propanamide structures have been associated with various biological activities . This compound could be screened against a library of biological targets to identify potential therapeutic applications, such as anti-inflammatory or immunosuppressive agents.

Eigenschaften

IUPAC Name |

3-(2-bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O2/c1-15-9-11-17(14-19(15)24-13-5-4-8-21(24)26)23-20(25)12-10-16-6-2-3-7-18(16)22/h2-3,6-7,9,11,14H,4-5,8,10,12-13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKZFGMQDOUGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2Br)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2742413.png)

![4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2742420.png)

![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742424.png)

![7-Fluoro-3-[[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2742426.png)

![N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2742429.png)

![5-ethyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2742430.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2742432.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2742433.png)

![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2742435.png)